Raltegravir - 518048-05-0

Raltegravir

Catalog Number: EVT-279732
CAS Number: 518048-05-0
Molecular Formula: C20H21FN6O5
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raltegravir is an HIV-1 integrase strand transfer inhibitor [, , , ]. It belongs to a class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs), and is classified as a first-in-class drug, meaning it was the first of its kind to be approved for use [, ]. Raltegravir plays a crucial role in scientific research, specifically in studies related to HIV/AIDS treatment and prevention. It has been instrumental in understanding the mechanism of HIV replication and in developing new strategies for combating the disease [, , , ].

Future Directions
  • Development of Long-Acting Formulations: Research is ongoing to develop long-acting formulations of Raltegravir, potentially enabling less frequent dosing and improving adherence, particularly beneficial for PrEP and treatment simplification strategies [, ].

  • Exploration of New Treatment Regimens: Further research is needed to explore new treatment regimens incorporating Raltegravir, aiming for greater efficacy, reduced toxicity, and simplified dosing schedules [, ].

  • Understanding Resistance Mechanisms: Continued research is crucial to fully elucidate the mechanisms of resistance to Raltegravir and to develop strategies for overcoming drug resistance, particularly in the context of emerging resistance mutations [, , , , , ].

  • Investigation of Tissue Distribution: More research is required to analyze Raltegravir's distribution and persistence in various tissues, particularly in sanctuary sites like the central nervous system, where HIV can persist despite effective therapy [, ]. This knowledge is crucial for optimizing treatment strategies and eradicating the virus from all body compartments.

  • Exploration of Combination Therapies with Novel Agents: As new antiretroviral drugs are developed, research should explore the potential benefits and risks of combining Raltegravir with these agents, seeking synergistic effects and improved treatment outcomes [, ].

Elvitegravir

Compound Description: Elvitegravir is another HIV-1 integrase strand transfer inhibitor (INSTI) and is structurally related to raltegravir. Like raltegravir, it acts by blocking the integration of viral DNA into the host cell genome, preventing HIV replication. Elvitegravir requires boosting with a pharmacokinetic enhancer, usually cobicistat, to achieve effective therapeutic concentrations.

Relevance: Elvitegravir is often studied alongside raltegravir to compare efficacy, resistance profiles, and potential for cross-resistance. Studies suggest that some HIV-1 strains resistant to raltegravir might also exhibit reduced susceptibility to elvitegravir, indicating potential cross-resistance between these two INSTIs.

Dolutegravir

Compound Description: Dolutegravir is a second-generation INSTI, structurally distinct from raltegravir, but sharing the same mechanism of action in inhibiting HIV-1 integrase. Dolutegravir demonstrates a higher genetic barrier to resistance compared to first-generation INSTIs and is effective against some HIV-1 strains resistant to raltegravir or elvitegravir.

MK-2048

Relevance: Similar to dolutegravir, MK-2048 is investigated for its activity against raltegravir-resistant HIV-1 strains, especially in the context of emerging resistance pathways. Notably, the G118R mutation, which can confer resistance to both raltegravir and dolutegravir, is also associated with MK-2048 resistance in vitro. This highlights the ongoing need for new INSTIs with improved resistance profiles.

Midazolam

Relevance: Midazolam is used as a sensitive probe substrate to investigate potential drug-drug interactions with raltegravir, specifically its potential to inhibit or induce the CYP3A4 enzyme. Clinical studies demonstrate that raltegravir does not significantly affect midazolam pharmacokinetics, suggesting that raltegravir is not a clinically significant inhibitor or inducer of CYP3A4.

Atorvastatin

Relevance: Studies investigated potential drug-drug interactions between raltegravir and atorvastatin. Clinical trials showed no clinically relevant effects of atorvastatin on raltegravir pharmacokinetics or vice versa, suggesting that these drugs can be co-administered without dose adjustments.

Efavirenz

Relevance: Efavirenz-based regimens are frequently used as comparators in clinical trials evaluating the efficacy and safety of raltegravir-based regimens. These studies help to determine the relative efficacy, tolerability, and long-term outcomes of raltegravir compared to established HIV treatment options.

HIV Protease Inhibitors (PIs)

Relevance: HIV PIs are often included in combination antiretroviral therapy (cART) regimens alongside raltegravir. Research has explored potential benefits and risks associated with combining these drug classes, particularly regarding drug interactions, overlapping toxicities, and impact on metabolic parameters. Some studies suggest that raltegravir may mitigate certain adverse effects associated with PI use, such as dyslipidemia and ER stress.

Lopinavir

Relevance: Lopinavir, often boosted with ritonavir, is frequently included in raltegravir-containing cART regimens. Studies have examined potential drug interactions between raltegravir and lopinavir/ritonavir to ensure the safety and efficacy of these combinations.

Source and Classification

Raltegravir is derived from a series of chemical compounds initially explored for their potential as hepatitis C virus polymerase inhibitors. The compound belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs), which are integral to modern antiretroviral therapy regimens. Raltegravir's development was spearheaded by Merck & Co., following extensive research into its structural properties and biological activity against HIV-1 and HIV-2.

Synthesis Analysis

Methods and Technical Details

The synthesis of Raltegravir has undergone various improvements over time to enhance yield and reduce impurities. One notable synthetic route involves the use of N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide as a precursor. The process includes several key steps:

  1. Formation of Intermediates: The initial step involves reacting 4-fluorobenzyl amine with a precursor compound to form an intermediate.
  2. Methylation: This intermediate is then subjected to methylation using agents such as trimethylsulfoxonium iodide at controlled temperatures to produce Raltegravir.
  3. Purification: The final product is purified through crystallization techniques to ensure high purity levels suitable for pharmaceutical use .

Recent advancements have focused on automating the synthesis process, which significantly improves efficiency and reduces synthesis time while maintaining high yields .

Molecular Structure Analysis

Structure and Data

Raltegravir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C20H20F2N6O5C_{20}H_{20}F_{2}N_{6}O_{5} and it features a pyrimidine core structure with various substituents that enhance its interaction with the integrase enzyme. The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing critical interactions with the target enzyme that underpin its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Raltegravir undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The methylation reaction involves nucleophilic attack on electrophilic centers within the intermediate structure.
  2. Deprotection Steps: Certain protective groups are removed during synthesis to yield the final active compound.
  3. Crystallization: Post-synthesis, Raltegravir is crystallized from solvents such as aqueous methanol to achieve desired purity levels .

These reactions are carefully controlled to minimize by-products and ensure compliance with regulatory standards.

Mechanism of Action

Process and Data

Raltegravir inhibits HIV replication by targeting the integrase enzyme, which facilitates the integration of viral DNA into the host cell's genome. The mechanism involves:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raltegravir exhibits specific physical and chemical properties that influence its pharmacological effectiveness:

  • Solubility: It is moderately soluble in water, which affects its bioavailability.
  • Stability: Raltegravir is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • Melting Point: The melting point ranges between 150°C and 155°C, indicating its solid-state characteristics at room temperature .

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Beyond its primary application in HIV treatment, Raltegravir has been explored for various scientific uses:

  • Research Tool: It serves as a model compound for studying integrase inhibition mechanisms in virology.
  • Combination Therapy Studies: Raltegravir is often included in clinical trials assessing new combinations of antiretroviral therapies aimed at improving treatment outcomes for HIV patients.
  • Imaging Studies: Recent advancements include labeling Raltegravir with radioactive isotopes for use in imaging studies to better understand pharmacokinetics in human subjects .

Properties

CAS Number

518048-05-0

Product Name

Raltegravir

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

Molecular Formula

C20H21FN6O5

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)

InChI Key

CZFFBEXEKNGXKS-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

MK0518; MK 0518; MK-0518; Raltegravir; brand name: Isentress

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.